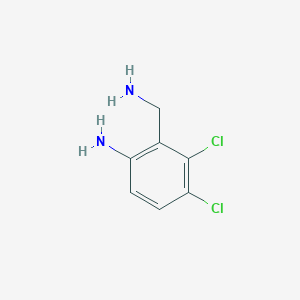

2-(Aminomethyl)-3,4-dichloroaniline

Description

General Context of Dichloroaniline Derivatives in Contemporary Chemical Research

Dichloroaniline isomers are a class of organic compounds characterized by a benzene (B151609) ring substituted with an amino group and two chlorine atoms. chemicalbook.com These structures are of considerable interest in industrial and academic research, primarily serving as versatile intermediates in the synthesis of a wide range of commercially important products. chemicalbook.comwikipedia.org The specific positioning of the chlorine atoms on the aniline (B41778) ring dictates the physical and chemical properties of each isomer, leading to a diverse spectrum of applications. chemicalbook.com

In the agricultural sector, dichloroanilines are pivotal precursors for numerous herbicides and fungicides. wikipedia.orgwikipedia.org For instance, 3,4-dichloroaniline (B118046) is a key starting material for the production of widely used herbicides such as propanil, linuron, and diuron (B1670789). wikipedia.orgnih.gov Similarly, 3,5-dichloroaniline (B42879) is integral to the synthesis of fungicides like iprodione (B1672158) and vinclozolin. nih.gov The 2,6-dichloroaniline (B118687) isomer serves as a building block for the synthesis of the antihypertensive drug clonidine (B47849) and the non-steroidal anti-inflammatory drug diclofenac. nih.gov Furthermore, these compounds are fundamental in the dye industry, particularly in the creation of durable and vibrant azo dyes and pigments. wikipedia.orgnih.gov

The utility of dichloroaniline derivatives is rooted in the reactivity of the aniline scaffold, which allows for various chemical transformations, including diazotization, acylation, and alkylation, to build more complex molecular architectures.

Table 1: Applications of Various Dichloroaniline Isomers

| Dichloroaniline Isomer | CAS Number | Key Applications |

| 2,3-Dichloroaniline | 608-27-5 | Intermediate for fungicides, herbicides, dyes, pigments. nist.gov |

| 2,4-Dichloroaniline (B164938) | 554-00-7 | Precursor for dyes, pigments, pesticides, and pharmaceuticals (e.g., ciprofloxacin). chemicalbook.comnih.gov |

| 2,5-Dichloroaniline | 95-82-9 | Precursor to dyes and pigments (e.g., Pigment Yellow 10). beilstein-journals.org |

| 2,6-Dichloroaniline | 608-31-1 | Intermediate for pharmaceuticals (e.g., clonidine, diclofenac). nih.gov |

| 3,4-Dichloroaniline | 95-76-1 | Precursor for herbicides (e.g., propanil, diuron) and pharmaceuticals (e.g., chlorproguanil). wikipedia.orgnih.gov |

| 3,5-Dichloroaniline | 626-43-7 | Intermediate for fungicides (e.g., iprodione, vinclozolin) and dyes. nih.gov |

Significance of the 2-(Aminomethyl)-3,4-dichloroaniline Structural Motif in Advanced Synthesis

While extensive research exists for the parent dichloroaniline isomers, the specific derivative this compound is not widely documented in readily available scientific literature. Its significance, therefore, lies not in a history of established applications, but in its potential as a versatile synthetic building block. The structural motif combines a nucleophilic aromatic amine, a reactive benzylic amine, and a dichlorinated phenyl ring, offering multiple sites for chemical modification.

The presence of two distinct amino groups—the aromatic NH2 at position 1 and the primary amine of the aminomethyl group at position 2—is of particular synthetic interest. The differential reactivity of these two groups could allow for selective functionalization. For instance, the more basic benzylic amine can typically undergo reactions like acylation, alkylation, or Schiff base formation under conditions that might leave the less basic aromatic amine untouched. Conversely, the aromatic amine can be selectively targeted through reactions like diazotization.

This dual functionality makes this compound a promising scaffold for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry. The aminomethyl side chain can be a key element in forming fused ring systems or acting as a linker to other molecular fragments. The dichloro-substitution pattern on the aromatic ring can influence the electronic properties of the molecule and provide sites for further transformations, such as cross-coupling reactions, or contribute to the steric and lipophilic profile of a final target molecule.

Scope and Academic Research Trajectories

Given the lack of direct research on this compound, its academic research trajectories are largely prospective. The compound represents an open area for synthetic exploration and potential application discovery.

A primary research trajectory would be the development of efficient and selective synthesis methods for the compound itself. A logical approach would involve the functionalization of the more common 3,4-dichloroaniline, for example, through an aminomethylation reaction at the C2 position.

Once synthesized, research could branch into several areas:

Medicinal Chemistry: The scaffold could be used as a starting point for the synthesis of novel bioactive compounds. The dichloroaniline moiety is present in several known drugs, and the addition of a flexible aminomethyl linker could allow for the exploration of new binding interactions with biological targets. Research could focus on developing new kinase inhibitors, GPCR ligands, or antimicrobial agents.

Combinatorial Chemistry: The differential reactivity of the two amino groups makes this molecule an ideal candidate for the creation of compound libraries. By systematically reacting each amino group with a diverse set of building blocks, a large number of unique derivatives could be rapidly synthesized and screened for biological activity.

Materials Science: Anilines and their derivatives are known to be precursors for conductive polymers and other functional materials. Research could explore the polymerization of this compound or its use as a monomer to create novel polymers with tailored electronic or physical properties. The presence of chlorine atoms could enhance thermal stability or flame-retardant properties.

In essence, while the story of this compound is yet to be written, its structural features suggest a rich potential for future chemical research and application.

Properties

IUPAC Name |

2-(aminomethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHGODJXYLKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409449 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-42-1 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of the 2 Aminomethyl 3,4 Dichloroaniline Core

Reactions of the Aminomethyl Moiety

The aminomethyl group, being a primary aliphatic amine, is a key site for various nucleophilic reactions, enabling the introduction of a diverse range of functional groups.

Formation of Amides and Sulfonamides

The primary amine of the aminomethyl group readily undergoes acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating bioisosteres of amides with potentially improved metabolic stability. princeton.edu

Amide Formation: The reaction of 2-(aminomethyl)-3,4-dichloroaniline with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding N-substituted amides. ncert.nic.inlibretexts.org The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) can facilitate amide bond formation with carboxylic acids, particularly for less reactive substrates. nih.gov

Sulfonamide Formation: Similarly, sulfonamides can be synthesized by reacting the aminomethyl group with sulfonyl chlorides. organic-chemistry.org A variety of amines, including anilines and benzylamines, have been shown to react with sulfonylating agents to produce sulfonamides in good yields. nih.govnih.gov The development of new methods, such as the aminolysis of p-nitrophenylsulfonates, has expanded the scope of sulfonamide synthesis. nih.gov

Table 1: Representative Reagents for Amide and Sulfonamide Synthesis

| Transformation | Reagent Class | Specific Example |

|---|---|---|

| Amide Formation | Acid Chloride | Acetyl Chloride |

| Acid Anhydride (B1165640) | Acetic Anhydride | |

| Coupling Agents | EDC/HOBt/DMAP | |

| Sulfonamide Formation | Sulfonyl Chloride | p-Toluenesulfonyl chloride |

| Sulfonylating Agent | p-Nitrophenylsulfonate |

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and introducing alkyl groups to the aminomethyl moiety. wikipedia.org This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or Schiff base intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orgmasterorganicchemistry.com The reaction is highly versatile, allowing for the introduction of a wide range of substituents depending on the carbonyl compound used. rsc.orgresearchgate.net

Condensation Reactions for Schiff Bases and Hydrazones

The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. wikipedia.org These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of Schiff bases from anilines, a related class of amines, is a well-established transformation. wikipedia.org While the reaction is an equilibrium process, the removal of water can drive it to completion. youtube.com In some cases, acid catalysis can accelerate the reaction. researchgate.net

Hydrazone formation is analogous to Schiff base formation but involves the reaction of the aminomethyl group with a hydrazine (B178648) derivative.

Table 2: Carbonyl Compounds for Schiff Base and Hydrazone Formation

| Transformation | Reactant | Product |

|---|---|---|

| Schiff Base Formation | Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-2-(aminomethyl)-3,4-dichloroaniline |

| Ketone (e.g., Acetone) | N-(Propan-2-ylidene)-2-(aminomethyl)-3,4-dichloroaniline | |

| Hydrazone Formation | Hydrazine derivative | Corresponding Hydrazone |

Amino Acid Conjugation and Derivatization

The aminomethyl group provides a handle for conjugation with amino acids, a strategy often employed in drug design to improve pharmacokinetic properties or to target specific transporters. al-edu.com The amide bond formation between the aminomethyl group and the carboxylic acid of an amino acid can be achieved using standard peptide coupling methodologies. nih.gov Xenobiotics containing a carboxylic acid group are known to conjugate with the amino group of amino acids. reactome.org The choice of amino acid can significantly influence the properties of the resulting conjugate. al-edu.com

Transformations of the Aniline (B41778) Functionality

The aromatic amine (aniline) functionality of this compound exhibits its own distinct reactivity, primarily centered around diazotization and subsequent coupling reactions.

Diazotization and Azo Coupling Reactions

The primary aromatic amine of the aniline moiety can be converted into a diazonium salt through a process called diazotization. slideshare.net This reaction typically involves treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most significant reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. researchgate.netorganic-chemistry.org These azo compounds are often highly colored and are the basis for many synthetic dyes. icrc.ac.ir The position of the coupling on the aromatic ring is influenced by the directing effects of the substituents present. organic-chemistry.org

Nucleophilic Substitutions on the Aniline Nitrogen

The aniline nitrogen in this compound, while less basic than the aliphatic amino group, can undergo nucleophilic substitution reactions, typically after conversion to a more reactive intermediate. A common strategy involves the formation of a diazonium salt, which can then be displaced by a variety of nucleophiles. This approach, known as the Sandmeyer reaction, allows for the introduction of groups that are otherwise difficult to install directly on the aromatic ring. tib.eu For instance, reaction with copper(I) halides (CuCl, CuBr) or potassium iodide can introduce chloro, bromo, or iodo substituents, respectively. tib.eu Similarly, the cyano group can be introduced using copper(I) cyanide. tib.eu

Another important transformation is the conversion of the aniline to a phenol by warming the diazonium salt solution, leading to substitution by a hydroxyl group. libretexts.org These transformations significantly expand the diversity of accessible derivatives from the this compound scaffold.

It is important to note that direct reactions on the aniline nitrogen without prior activation can be challenging and may lead to mixtures of products due to the reactivity of the aliphatic amine. Therefore, protection of the aminomethyl group is often a prerequisite for selective transformations on the aniline nitrogen.

Electrophilic Aromatic Substitutions on the Aniline Ring

The aniline moiety in this compound is activated towards electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group. libretexts.org However, the presence of two chlorine atoms, which are deactivating but also ortho-, para-directing, and the aminomethyl group create a complex substitution pattern.

Direct electrophilic substitution on anilines can be problematic due to their high reactivity, which can lead to over-substitution and side reactions. libretexts.org For example, direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-directing anilinium ion, resulting in unexpected products. chemistrysteps.com

To control the reactivity and regioselectivity, the amino group is often protected, for instance, by acetylation to form an acetanilide. libretexts.orgchemistrysteps.com The resulting amide is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled substitutions. libretexts.org The bulky nature of the acetyl group can also sterically hinder ortho-substitution, favoring the para-product. libretexts.org After the desired electrophilic substitution, the protecting group can be removed by hydrolysis to regenerate the amine. libretexts.org

Common electrophilic aromatic substitution reactions that can be applied to the protected this compound include:

Halogenation: Introduction of additional halogen atoms onto the ring. libretexts.org

Nitration: Introduction of a nitro group, which can be further reduced to an amine. libretexts.org

Sulfonation: Introduction of a sulfonic acid group. libretexts.orggoogle.com

The positions of substitution will be directed by the combined electronic and steric effects of the aminomethyl, dichloro, and protected amino groups.

Modifications and Functionalization of the Chlorinated Aromatic Ring

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. scranton.edu However, their presence influences the reactivity of the ring in electrophilic substitutions and can serve as handles for certain transformations under specific, often harsh, reaction conditions or with specialized catalysts.

One potential modification is dehalogenation, which can be achieved through catalytic hydrogenation. This process, however, would also likely reduce the nitro group if one were present from a nitration step. google.com

The chlorine atoms can also be substituted via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by strongly electron-withdrawing groups. scranton.edu For instance, if a nitro group were introduced ortho or para to a chlorine atom, it would facilitate the displacement of that chlorine by a nucleophile.

Construction of Complex Heterocyclic Systems Utilizing the Dichloroaniline Scaffold

The bifunctional nature of this compound makes it a valuable building block for the synthesis of various heterocyclic systems. The presence of both an aniline and a primary amine allows for cyclization reactions with appropriate bifunctional reagents.

Indolin-2,3-dione Derivatives

Indolin-2,3-diones, also known as isatins, are important heterocyclic scaffolds with a wide range of biological activities. The synthesis of substituted indolin-2,3-diones can be achieved through various methods. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general chemistry of isatin (B1672199) synthesis suggests potential pathways. One common method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

A new series of 1,5-disubstituted indolin-2,3-diones have been synthesized and evaluated for their antitumor activity. nih.gov In another study, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and showed inhibitory activity against α-glucosidase and α-amylase enzymes. nih.gov

| Derivative Type | Key Synthetic Step | Potential Application |

| 1,5-Disubstituted Indolin-2,3-diones | Not specified for this compound | Antitumor agents nih.gov |

| Indolin-2,3-dione-based Benzene Sulfonamides | Treatment of indoline-2,3-dione with hydrazine hydrate followed by reaction with benzene sulfonyl chloride nih.gov | α-Glucosidase and α-amylase inhibitors nih.gov |

Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds with diverse pharmacological properties. The synthesis of these derivatives often involves the reaction of an anthranilic acid derivative (or its equivalent) with an appropriate one-carbon unit. organic-chemistry.org Starting from this compound, a plausible synthetic route would involve the oxidation of the aminomethyl group to a carboxylic acid to form the corresponding 2-amino-4,5-dichlorobenzoic acid. This intermediate can then be cyclized with various reagents to afford the desired quinazolin-4(3H)-one core.

An efficient one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has been described. nih.govresearchgate.net Furthermore, a variety of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain containing protein 4 (BRD4) for breast cancer therapy. nih.gov

| Starting Material | Key Reagents | Product | Reference |

| o-Anthranilic acids | Chloroacetonitrile | 2-Chloromethyl-4(3H)-quinazolinones | nih.govresearchgate.net |

| 2-Aminobenzamide analogues | Various aldehydes, p-toluenesulfonamide | Quinazolin-4(3H)-one derivatives | nih.gov |

| o-Aminobenzamides | Styrenes, TBHP, p-TsOH | Quinazolin-4(3H)-ones | mdpi.com |

N-Phenylphthalimide Derivatives

N-Phenylphthalimides are another class of compounds that can be synthesized from aniline derivatives. The general synthesis involves the reaction of an aniline with phthalic anhydride or a derivative thereof. In the context of this compound, the aniline nitrogen can react with phthalic anhydride to form a phthalamic acid intermediate, which upon dehydration, typically by heating, cyclizes to the corresponding N-(2-(aminomethyl)-3,4-dichlorophenyl)phthalimide. To ensure selectivity, the more nucleophilic aliphatic amine would likely need to be protected prior to the reaction.

A series of N-phenylphthalimide derivatives have been synthesized and investigated for their ability to inhibit α-glucosidase. nih.gov

| Reactants | Intermediate | Final Product | Potential Application |

| This compound (protected), Phthalic Anhydride | Phthalamic acid | N-(2-(aminomethyl)-3,4-dichlorophenyl)phthalimide | α-Glucosidase inhibitors nih.gov |

Triazole and Triazine Scaffold Incorporations

The introduction of triazole and triazine rings onto the this compound framework can lead to compounds with novel properties. The differential reactivity of the aromatic and benzylic amino groups can be exploited to achieve regioselective synthesis.

Triazole Incorporation

The synthesis of 1,2,3-triazoles can be envisioned through the well-established Huisgen 1,3-dipolar cycloaddition reaction. nih.govorganic-chemistry.org This would first involve the conversion of one of the amino groups of this compound into an azide. Diazotization of the aromatic amine, followed by treatment with sodium azide, is a standard procedure to generate the corresponding aryl azide. The resulting 2-(azidomethyl)-3,4-dichloroaniline or 2-(aminomethyl)-3,4-dichloroazidobenzene could then undergo a copper-catalyzed or thermal cycloaddition with a variety of alkynes to yield the desired 1,4- or 1,5-disubstituted 1,2,3-triazole derivatives. The choice of catalyst and reaction conditions can influence the regioselectivity of the cycloaddition. frontiersin.org

Alternatively, 1,2,4-triazoles can be synthesized through various routes, such as the reaction of hydrazides with appropriate reagents or the cyclization of thiosemicarbazide (B42300) intermediates. raco.cat For instance, one of the amino groups of the parent compound could be acylated with a hydrazide, followed by cyclization to form the 1,2,4-triazole (B32235) ring.

Table 1: Potential Reactants for Triazole Synthesis from this compound Derivatives

| This compound Derivative | Reagent for Cycloaddition | Potential Triazole Product Type |

| 2-(Azidomethyl)-3,4-dichloroaniline | Terminal Alkyne (e.g., Phenylacetylene) | 1,2,3-Triazole |

| 2-Amino-3,4-dichlorobenzylazide | Substituted Alkyne | 1,2,3-Triazole |

| N-(3,4-Dichloro-2-(aminomethyl)phenyl)hydrazine | Orthoesters | 1,2,4-Triazole |

| 2-(Aminomethyl)-3,4-dichlorobenzoyl hydrazide | Carbon Disulfide, then Alkyl Halide | 1,2,4-Triazole-3-thione |

Triazine Incorporation

The synthesis of 1,3,5-triazine (B166579) derivatives often utilizes cyanuric chloride as a key building block. nih.govresearchgate.net The sequential substitution of the chlorine atoms on the triazine ring with nucleophiles allows for the controlled synthesis of mono-, di-, and trisubstituted products. nih.govgoogle.com The reaction of this compound with cyanuric chloride would likely proceed with the more nucleophilic benzylic amine attacking first under neutral or basic conditions. By carefully controlling the stoichiometry and reaction temperature, it would be possible to achieve selective monosubstitution, affording a 2-((3,4-dichloro-2-(aminomethyl)phenyl)amino)-4,6-dichloro-1,3,5-triazine. Subsequent reaction with other nucleophiles could then lead to unsymmetrically substituted triazines. The aromatic amine could also react, potentially leading to cross-linked products or polymeric materials if both amino groups of one molecule react with different triazine rings.

Table 2: Proposed Synthesis of Triazine Derivatives

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Cyanuric Chloride (1 eq.) | 2-((3,4-Dichloro-2-(aminomethyl)phenyl)amino)-4,6-dichloro-1,3,5-triazine |

| 2-((3,4-Dichloro-2-(aminomethyl)phenyl)amino)-4,6-dichloro-1,3,5-triazine | Ammonia (B1221849) | 4-Amino-6-((3,4-dichloro-2-(aminomethyl)phenyl)amino)-1,3,5-triazin-2-amine |

| This compound | Biguanide derivatives | 2,4-Diamino-1,3,5-triazine derivatives organic-chemistry.org |

Pyrazoline and Other Nitrogen-Containing Heterocycles

The versatile nature of the this compound core also allows for its incorporation into other important nitrogen-containing heterocyclic systems like pyrazolines.

Pyrazoline Synthesis

Pyrazolines, or dihydropyrazoles, are commonly synthesized via the condensation reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives. researchgate.netnih.gov To utilize this compound in this context, it would first need to be converted into a corresponding hydrazine. This could potentially be achieved by diazotization of the aromatic amine followed by reduction. The resulting hydrazine could then be reacted with various chalcones to yield 1-substituted pyrazoline derivatives. The specific substitution pattern on the chalcone (B49325) would determine the substituents at the 3- and 5-positions of the pyrazoline ring. nih.gov

An alternative approach would involve the reaction of one of the amino groups with a suitable precursor to form a hydrazone, which could then undergo intramolecular cyclization or react with another component to form the pyrazoline ring.

Table 3: Potential Synthesis of Pyrazoline Derivatives

| This compound Derivative | Co-reactant | Potential Product Class |

| (3,4-Dichloro-2-(aminomethyl)phenyl)hydrazine | Chalcone (e.g., 1,3-Diphenyl-2-propen-1-one) | 1-(3,4-Dichloro-2-(aminomethyl)phenyl)-3,5-diphenyl-2-pyrazoline |

| This compound | Acetoacetic ester, then hydrazine | Pyrazolone derivatives |

Other Nitrogen-Containing Heterocycles

The presence of an ortho-aminomethyl aniline structure opens up possibilities for the synthesis of various fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of benzodiazepine (B76468) or quinazoline (B50416) derivatives. The reaction of the aromatic amine with an acyl chloride followed by cyclization is a common route to quinazolinones. The benzylic amine could then be further functionalized. These transformations highlight the potential of this compound as a scaffold for generating diverse chemical libraries. globalscitechocean.com

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 3,4 Dichloroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the structure of organic compounds by mapping the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy offers detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 2-(aminomethyl)-3,4-dichloroaniline, the ¹H NMR spectrum would be expected to show distinct signals for the aminomethyl protons and the aromatic protons.

A study on 2-amino-3,4-diethylpyrrole derivatives provides an example of how ¹H NMR is used to characterize similar structures, showing distinct signals for methyl, methylene (B1212753), and amine protons. rsc.org

Table 1: Representative ¹H NMR Data for Related Aniline (B41778) Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| Aniline | CDCl₃ | 7.34-7.35 | d | 2H | Aromatic H |

| 6.93-6.99 | m | 1H | Aromatic H | ||

| 6.80-6.82 | d | 2H | Aromatic H | ||

| 4-Chloroaniline | CDCl₃ | 7.12-7.14 | d | 2H | Aromatic H |

| 6.61-6.63 | d | 2H | Aromatic H |

This table is populated with data for illustrative purposes based on available information for related compounds. rsc.org Specific data for this compound was not found in the search results.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine and aminomethyl substituents.

For instance, in 2,4-dichloroaniline (B164938), the carbon atoms attached to chlorine and the amino group show characteristic shifts. chemicalbook.com Similarly, for 3,4-dichloroaniline (B118046), the carbon spectrum reveals the electronic effects of the substituents on the aromatic ring. spectrabase.com The aminomethyl carbon in this compound would appear in the aliphatic region of the spectrum. The precise chemical shifts help in confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Representative ¹³C NMR Data for Related Aniline Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| Aniline | CDCl₃ | 146.92 | C-NH₂ |

| 129.64 | Aromatic C-H | ||

| 118.73 | Aromatic C-H | ||

| 115.45 | Aromatic C-H | ||

| 4-Chloroaniline | CDCl₃ | 145.22 | C-NH₂ |

| 129.28 | Aromatic C-H | ||

| 123.20 | C-Cl | ||

| 116.42 | Aromatic C-H |

This table is populated with data for illustrative purposes based on available information for related compounds. rsc.org Specific data for this compound was not found in the search results.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. nih.govacdlabs.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. youtube.comyoutube.comyoutube.com For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to establish their connectivity and confirm their relative positions on the ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would allow for the direct assignment of each aromatic carbon signal to its attached proton. The aminomethyl carbon would be correlated with its corresponding methylene protons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. whitman.edu

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.org For this compound (C₇H₈Cl₂N₂), the exact mass can be calculated and compared to the experimental value from HRMS to confirm the molecular formula. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Mechanistic Investigations of 2 Aminomethyl 3,4 Dichloroaniline in Chemical and Biochemical Systems

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of chloroaniline derivatives is a cornerstone of industrial chemistry, providing intermediates for pharmaceuticals, dyes, and agrochemicals. mdpi.com The parent compound, 3,4-dichloroaniline (B118046), is typically produced through the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com This process involves the reduction of the nitro group to an amine group in the presence of a noble metal catalyst and hydrogen gas, often under controlled pressure and temperature to prevent dehalogenation. chemicalbook.com

The introduction of an aminomethyl group, as seen in 2-(Aminomethyl)-3,4-dichloroaniline, is commonly achieved through an aminomethylation reaction, such as the Mannich reaction. This type of reaction typically involves an amine, formaldehyde, and a compound with an active hydrogen atom. In the context of substituted pyridines, for instance, the process can begin with aminomethylation at nucleophilic positions on the aromatic ring. nih.gov While the specific synthesis of this compound is not detailed, the mechanism would likely involve a reaction between 3,4-dichloroaniline, formaldehyde, and a source of ammonia (B1221849) or a protected amine, followed by reduction.

Biochemical Degradation Pathways of Dichloroaniline Scaffolds

Dichloroanilines are recognized as persistent environmental pollutants, largely stemming from their use in manufacturing and as degradation products of herbicides like diuron (B1670789) and propanil. mdpi.comnih.gov Consequently, the biochemical pathways for their degradation by microorganisms are a significant area of research.

Microbial Degradation Mechanisms

The biodegradation of dichloroanilines is primarily carried out by various strains of bacteria and fungi capable of utilizing these compounds as a source of carbon and energy. The number and position of chlorine atoms on the aniline (B41778) ring heavily influence the compound's resistance to microbial degradation. researchgate.net

Several bacterial genera, including Pseudomonas, Acinetobacter, Bacillus, and Rhodococcus, have demonstrated the ability to degrade dichloroanilines. researchgate.netnih.govpsu.edu For example, Acinetobacter soli strain GFJ2 can completely degrade 3,4-DCA. mdpi.com Similarly, Bacillus megaterium IMT21 has been shown to mineralize five different DCA isomers, employing different catabolic pathways depending on the isomer. psu.edu

Fungal degradation has also been observed. Fungi such as Aspergillus niger and Fusarium sp. isolated from winery waste vermicompost can metabolize 3,4-DCA through oxidation, N-acetylation, and polymerization reactions. nih.gov The white rot fungus Phanerochaete chrysosporium is also capable of mineralizing 3,4-DCA, a process that is sensitive to fermentation temperature and oxygen levels. nih.gov

The degradation can proceed through several general mechanisms:

Dechlorination: This involves the removal of chlorine atoms from the aromatic ring, which can be a critical first step. For instance, the degradation of 2,4-dichloroaniline (B164938) may begin with reductive dehalogenation at the ortho position. ethz.ch

Hydroxylation: Dioxygenase enzymes often initiate the breakdown of the aromatic ring by introducing hydroxyl groups, making the ring susceptible to cleavage. mdpi.comresearchgate.net

Acetylation: N-acetylation is another observed transformation, converting the aniline to the corresponding acetanilide. psu.edunih.gov

Oxidative Deamination: This process converts the aniline into a catechol derivative through deamination and hydroxylation, which can then enter a ring-cleavage pathway. ethz.chresearchgate.net

Identification and Characterization of Biodegradation Intermediates

The elucidation of degradation pathways relies on the identification of intermediate metabolites. Studies have revealed that the pathway, and thus the intermediates, can vary significantly depending on the microbial strain and the specific dichloroaniline isomer. For example, Bacillus megaterium IMT21 degrades 3,4-DCA and 3,5-DCA via a dichloroacetanilide intermediate, whereas it degrades 2,3-, 2,4-, and 2,5-DCA through previously unknown dichloroaminophenol metabolites. psu.edu

In the degradation of 3,4-DCA by Acinetobacter soli GFJ2, the pathway proceeds through hydroxylation to form 4,5-dichlorocatechol. mdpi.comfao.org Fungal degradation can produce a different set of intermediates. Fusarium sp., for instance, produces 3,4-dichloroacetanilide and dichloroquinolines as major metabolites, with minor, more persistent azo-metabolites like tetrachloroazobenzene also being formed. nih.gov The fungus Phanerochaete chrysosporium metabolizes 3,4-DCA into a novel polar conjugate, identified as N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide (DCAKGA), which is then further converted to DCA-succinimide before mineralization. nih.gov

Interactive Table: Key Biodegradation Intermediates of Dichloroanilines

| Parent Compound | Microbial Strain | Key Intermediate(s) | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | Acinetobacter soli GFJ2 | 4,5-Dichlorocatechol | mdpi.com |

| 3,4-Dichloroaniline | Bacillus megaterium IMT21 | 3,4-Dichloroacetanilide | psu.edu |

| 2,4-Dichloroaniline | Bacillus megaterium IMT21 | Dichloroaminophenol | psu.edu |

| 3,4-Dichloroaniline | Fusarium sp. | 3,4-Dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene | nih.gov |

| 3,4-Dichloroaniline | Phanerochaete chrysosporium | N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide (DCAKGA), DCA-succinimide | nih.gov |

| 3,5-Dichloroaniline (B42879) | Pseudomonas sp. DCA-1 | 3,5-Dichlorocatechol | nih.gov |

Enzymatic Activities and Gene Cluster Analysis in Degradation Processes

Modern molecular techniques have enabled the identification of the specific enzymes and gene clusters responsible for dichloroaniline degradation. These genes are often inducible, meaning their expression is upregulated in the presence of the target compound. researchgate.net

In Acinetobacter soli GFJ2, a gene cluster responsible for 3,4-DCA degradation has been identified. mdpi.comfao.org This cluster, organized as an operon, contains the genes dcdA, dcdB, and dcdC. These genes encode for a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively. The DcdA and DcdB proteins work together as a two-component dioxygenase system to hydroxylate 3,4-DCA, initiating its breakdown into 4,5-dichlorocatechol. mdpi.comfao.org

Similarly, in Pseudomonas sp. DCA-1, which degrades 3,5-dichloroaniline, two distinct gene clusters have been identified. nih.gov The ddoA1A2A3A4 gene cluster encodes dioxygenases that convert 3,5-DCA to 3,5-dichlorocatechol. A second cluster, ddoBCDE, is then responsible for the mineralization of this intermediate. nih.gov The presence of multiple gene clusters for degrading related compounds within a single organism, such as in Bradyrhizobium sp. RD5-C2 for chlorophenoxyacetic acids, suggests a sophisticated evolutionary adaptation to metabolize xenobiotic compounds. nih.gov

Catalytic Reaction Mechanisms

Beyond biological systems, catalytic reactions are crucial for both the synthesis and degradation of dichloroanilines. As mentioned, the industrial production of 3,4-dichloroaniline relies on the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.com

In the context of degradation, advanced oxidation processes like photocatalysis have been investigated. The photocatalytic degradation of chloroanilines can be achieved using nanocomposites such as halloysite-TiO2 and halloysite-Fe2O3. mdpi.com The mechanism involves the adsorption of the chloroaniline onto the surface of the photocatalyst. Upon irradiation, highly reactive hydroxyl radicals (•OH) are generated, which then attack the organic molecule. This leads to the formation of various intermediates, such as aminophenols or anilinium radical cations, and ultimately results in the complete degradation of the compound. mdpi.com Mixed microbial cultures immobilized on carriers like celite diatomaceous earth have also been used in bioreactors to achieve high degradation efficiencies for 3,4-DCA, demonstrating a blend of biological and catalytic principles. nih.govnih.gov

Advanced Research Applications and Functional Development

Role as a Key Synthetic Building Block for Complex Molecules

2-(Aminomethyl)-3,4-dichloroaniline serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of reactive sites—the amino group, the aromatic ring, and the chlorine atoms—allows for a variety of chemical modifications. This makes it a valuable synthon for constructing elaborate molecular architectures. beilstein-journals.orgnih.gov

The aniline (B41778) moiety can be readily diazotized and subjected to a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. researchgate.netnih.gov The amino group itself can participate in amide bond formation, Schiff base condensation, and other nucleophilic addition or substitution reactions, providing a handle for extending the molecular framework. nih.gov The chlorine atoms on the aromatic ring can be displaced under specific conditions or can influence the regioselectivity of further aromatic substitutions.

The versatility of aniline derivatives as building blocks is well-documented in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov For instance, substituted anilines are integral components of many kinase inhibitors and other biologically active compounds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with desired functions.

Integration into Analytical Methodologies

The chemical properties of this compound also lend themselves to its use in the development of analytical methods.

Derivatization Reagent for Chromatographic Analysis

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance the detectability and improve the separation of analytes. nih.govnih.gov Amines, in particular, can be challenging to analyze directly due to their polarity and potential for peak tailing.

This compound, with its primary amino group, can be utilized as a derivatizing agent or be the target of derivatization. Reagents that react specifically with primary amines can be used to attach a chromophore or fluorophore to the molecule, significantly increasing its response to UV-Vis or fluorescence detectors. researchgate.netacademicjournals.org This is particularly useful for trace-level analysis.

Common derivatization strategies for primary amines include reaction with reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govsci-hub.se The choice of reagent depends on the specific analytical requirements, such as desired sensitivity and compatibility with the chromatographic system. nih.gov

Table 1: Common Derivatization Reagents for Primary Amines

| Derivatization Reagent | Detection Method | Key Features |

| Dansyl Chloride | Fluorescence, UV-Vis | Stable derivatives, but can react with other functional groups. nih.govnih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV-Vis | Forms stable derivatives suitable for acidic chromatographic conditions. nih.gov |

Development of Chiral Separation Methods

The separation of enantiomers is a critical aspect of pharmaceutical and chemical research, as different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov Chiral chromatography is a primary technique for achieving this separation. nih.govunife.it

While this compound itself is not chiral, it can be used as a building block to synthesize chiral molecules. The subsequent separation of the resulting enantiomers often requires specialized chiral stationary phases (CSPs) in HPLC or GC. nih.govnih.gov

The development of effective chiral separation methods involves screening various CSPs and optimizing mobile phase conditions. chromatographyonline.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and crown ethers. nih.govchromatographyonline.comethernet.edu.et The choice of CSP and chromatographic conditions is highly dependent on the specific structure of the analyte. For amine-containing compounds, both normal-phase and reversed-phase chromatography can be employed, often with the addition of acidic or basic modifiers to the mobile phase to improve peak shape and resolution. chromatographyonline.com

Environmental Chemical Transformations and Fate Studies

Understanding the environmental behavior of chemical compounds is essential for assessing their potential impact. For this compound, this involves studying its persistence, degradation pathways, and interactions with environmental components.

Environmental Persistence and Biodegradation Potential

The environmental persistence of a chemical is its ability to resist degradation. Chlorinated anilines, in general, are known to be relatively persistent in the environment. nih.gov The presence of chlorine atoms on the aromatic ring tends to increase the recalcitrance of the molecule to microbial degradation. researchgate.net

However, biodegradation can and does occur. Studies on related compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) have shown that microorganisms can degrade these compounds, although often slowly. mdpi.comnih.govnih.gov The degradation of 3,4-DCA can proceed through various pathways, including hydroxylation and ring cleavage, and can be influenced by the presence of other organic compounds. researchgate.netmdpi.com Some bacterial strains have been identified that can utilize dichloroanilines as a source of carbon and nitrogen. researchgate.net For instance, Acinetobacter soli strain GFJ2 has been shown to degrade 3,4-DCA. mdpi.com

The half-life of chlorinated anilines in the environment can range from days to months, depending on the specific conditions such as soil type, microbial population, and the presence of other substances. nih.gov

Table 2: Factors Influencing the Biodegradation of Chlorinated Anilines

| Factor | Influence on Biodegradation |

| Number and position of chlorine atoms | Increased chlorination generally leads to higher persistence. researchgate.net |

| Microbial community | The presence of adapted microorganisms can enhance degradation rates. nih.gov |

| Co-metabolism | The presence of other easily degradable substrates can sometimes facilitate the breakdown of more persistent compounds. |

| Environmental conditions | Factors such as pH, temperature, and oxygen availability play a crucial role. |

Adsorption Phenomena in Environmental Matrices

The fate of this compound in the environment is also governed by its tendency to adsorb to soil particles and sediments. nih.gov Adsorption can reduce the bioavailability of the compound for microbial degradation and can also influence its transport through the soil and into groundwater. ethz.ch

The adsorption of anilines to soil is influenced by factors such as the organic matter content of the soil, the clay content, and the pH. The amino group can become protonated at acidic pH, leading to stronger electrostatic interactions with negatively charged soil colloids.

Studies on the closely related 3,5-dichloroaniline (B42879) have shown that the presence of microplastics can increase the adsorption capacity of soil for the compound. nih.gov This highlights the complex interactions that can occur in contaminated environments. The formation of non-extractable residues (NERs), where the compound becomes tightly bound to the soil matrix, is another important aspect of its environmental fate. nih.gov

Development of Chemical Probes and Ligands for Molecular Targets

The structure of this compound, with its two reactive nitrogen-containing functional groups, makes it a viable scaffold for the synthesis of chemical probes and ligands for various molecular targets. The primary aniline and the aminomethyl group can be selectively modified to introduce reporter groups (e.g., fluorophores, biotin) or pharmacophores to target specific biological macromolecules.

The primary aniline group can undergo a variety of chemical reactions, including acylation, sulfonylation, and diazotization followed by coupling reactions. These reactions allow for the attachment of different moieties to the aniline nitrogen. For instance, acylation with a fatty acid could be used to create lipid-like probes to study cellular membranes or lipid-binding proteins. scielo.brresearchgate.net

The aminomethyl group provides another point for derivatization. It can be acylated or can participate in reductive amination reactions to form secondary or tertiary amines, enabling the introduction of a wide range of substituents. This versatility is valuable in combinatorial chemistry approaches to generate libraries of compounds for screening against various biological targets, such as G-protein coupled receptors. nih.gov

Furthermore, both the aniline and aminomethyl groups can be utilized in the synthesis of heterocyclic compounds. nih.gov For example, condensation reactions with dicarbonyl compounds or other bifunctional reagents can lead to the formation of quinazolines, benzodiazepines, or other heterocyclic systems that are often found in biologically active molecules. These heterocyclic derivatives can then be further functionalized to act as specific ligands for enzymes or receptors. The development of derivatives of 2-aminothiazole (B372263) has, for instance, led to potent anticancer agents. chemscene.com

The table below outlines potential strategies for developing chemical probes and ligands from this compound.

| Probe/Ligand Type | Derivatization Strategy | Target Functional Group | Potential Application |

| Fluorescent Probes | Acylation with a fluorescent dye (e.g., Dansyl chloride) | Primary Aniline or Aminomethyl Group | Imaging the localization of the molecule in cells or tissues. |

| Biotinylated Probes | Acylation with a biotin (B1667282) derivative | Primary Aniline or Aminomethyl Group | Affinity-based purification of target proteins (pull-down assays). |

| Enzyme Inhibitors | Synthesis of heterocyclic derivatives (e.g., quinazolines) | Both Aniline and Aminomethyl Groups | Targeting the active site of specific enzymes. |

| GPCR Ligands | Combinatorial derivatization of the amino groups | Both Aniline and Aminomethyl Groups | Screening for novel ligands for G-protein coupled receptors. |

| Photoaffinity Labels | Introduction of a photoreactive group (e.g., azido (B1232118) group) | Primary Aniline or Benzene (B151609) Ring | Covalently labeling and identifying binding partners. |

While direct applications of this compound as a building block for probes and ligands are not extensively documented, its chemical functionality suggests significant potential for its use in chemical biology and drug discovery research.

Q & A

Basic Research Questions

Q. How is 3,4-dichloroaniline synthesized in laboratory settings?

- Methodology : DCA is synthesized via iron reduction of 3,4-dichloronitrobenzene in an aqueous ammonium chloride solution. Iron powder acts as the reducing agent, with yields reaching ~88% under optimized conditions. Xylene is used for extraction and purification .

- Key parameters : Temperature control (~100°C during chlorination), stoichiometric ratios of reactants (e.g., 1.35 tons of 3,4-dichloronitrobenzene per ton of product), and post-synthesis characterization (melting point ≥69.5°C) ensure purity .

Q. What analytical methods are used for detecting DCA in environmental samples?

- High-Performance Liquid Chromatography (HPLC) : DCA is derivatized with perfluorooctanoic acid (PFOA) using a carbodiimide method, followed by HPLC-MS analysis for quantification. This achieves high sensitivity in complex matrices like soil or water .

- Terahertz Time-Domain Spectroscopy (THz-TDS) : Distinct absorption peaks (e.g., 1.00, 1.48 THz) enable fingerprint identification of DCA isomers. Density Functional Theory (DFT) simulations validate spectral assignments .

Q. What is the environmental fate of DCA in soil and aquatic systems?

- Sorption and Binding : Up to 90% of DCA binds irreversibly to soil organic matter, forming non-extractable residues. Bound DCA resists microbial degradation but undergoes slow acid/alkaline hydrolysis .

- Persistence : DCA is classified as persistent due to its stability in anaerobic environments and limited biodegradation in aquatic systems, with half-lives exceeding 30 days in sediment .

Advanced Research Questions

Q. How do microbial communities influence DCA degradation kinetics?

- Biodegradation Models : Enriched mixed cultures degrade DCA via aryl acylamidase activity, with kinetics dependent on co-substrate availability (e.g., glucose). Monod models describe substrate inhibition at high concentrations (>100 mg/L) .

- Metabolic Pathways : DCA is a metabolite of propanil and diuron. In soil, microbial consortia convert DCA to 3,3',4,4'-tetrachloroazobenzene, a recalcitrant byproduct .

Q. What are the toxicokinetic profiles of DCA in vertebrates?

- Methemoglobinemia Induction : DCA inhibits erythrocyte reductases, causing methemoglobinemia. In rats, hydroxylation of DCA follows saturable kinetics (Km = 120 μM), leading to prolonged elimination at high doses .

- Variable Elimination in Humans : Post-ingestion, DCA concentrations peak at 24–30 hours, with half-lives ranging 3.2–36 hours. Co-exposure to carbaryl (a carbamate pesticide) delays elimination due to esterase inhibition .

Q. How can computational methods improve DCA detection and analysis?

- DFT-Supported Spectroscopy : DFT simulations of DCA’s vibrational modes align with experimental THz spectra (R² > 0.95), enabling rapid identification in mixed samples .

- Radical-Mediated Degradation : CO3•− radicals generated via UV/NO3−/HCO3− systems degrade DCA in water. Second-order rate constants (k = 1.2 × 10⁸ M⁻¹s⁻¹) predict efficiency under varying pH and oxidant concentrations .

Q. What ecotoxicological impacts does DCA pose to aquatic organisms?

- Acute Toxicity : LC50 values for DCA in rainbow trout are 58.5 mg/L (96-hour exposure). Chronic exposure reduces Daphnia magna fecundity at 0.5 mg/L, with synergistic effects under food scarcity .

- Endocrine Disruption Potential : DCA is a suspected endocrine disruptor (ED) based on in vitro receptor-binding assays, though in vivo evidence remains limited .

Q. How does DCA interact with soil organic matter (SOM)?

- Binding Mechanisms : DCA forms covalent bonds with SOM humic acids via nucleophilic aromatic substitution. Adsorption isotherms (Freundlich model) show strong affinity (Kf = 239–800 mL/g) .

- Mobility Reduction : Bound DCA exhibits negligible leaching, but photolysis of SOM-DCA complexes releases chlorinated phenols, complicating remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.